molecular formula C7H14N2O4S B1193133 L-cystathionine CAS No. 56-88-2

L-cystathionine

Cat. No.: B1193133
CAS No.: 56-88-2
M. Wt: 222.26 g/mol
InChI Key: ILRYLPWNYFXEMH-WHFBIAKZSA-N
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Description

Cystathionine is an intermediate compound in the biosynthesis of cysteine from homocysteine. It is produced via the transsulfuration pathway and is converted into cysteine by the enzyme cystathionine gamma-lyase. This compound plays a crucial role in the metabolism of sulfur-containing amino acids and is involved in various physiological processes .

Mechanism of Action

Target of Action

L-Cystathionine primarily targets two enzymes: cystathionine beta-synthase and cystathionine gamma-lyase . These enzymes play crucial roles in the transsulfuration pathway, which is responsible for the biosynthesis of cysteine from homocysteine .

Mode of Action

This compound is an intermediate in the transsulfuration pathway. It is generated from homocysteine and serine by the enzyme cystathionine beta-synthase . This compound is then converted into cysteine by the enzyme cystathionine gamma-lyase . The conversion of this compound to cysteine is a crucial step in the synthesis of sulfur-containing biomolecules .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the transsulfuration pathway. This pathway is responsible for the de novo biosynthesis of cysteine in mammals . It consists of two enzymatic steps. In the first step, cystathionine beta-synthase diverts sulfur from the methionine cycle by condensing homocysteine with serine into this compound . In the second step, cystathionine gamma-lyase hydrolyses this compound into cysteine . Cysteine is essential for protein synthesis, biosynthesis of glutathione and taurine, redox regulation, and biogenesis of the gaseous signaling molecule hydrogen sulfide .

Pharmacokinetics

It is known that this compound is normally detected at very low levels in plasma . The level of this compound present reflects the activity of cystathionine beta-synthase and cystathionine gamma-lyase .

Result of Action

The conversion of this compound to cysteine has significant molecular and cellular effects. Cysteine is a crucial component of proteins and other important biomolecules. It plays a key role in maintaining the structural integrity of proteins through the formation of disulfide bonds . Additionally, cysteine is a precursor for the synthesis of glutathione, a major antioxidant in cells .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, in a cysteine-rich tumor microenvironment, cancer cells express high levels of cysteine transporters and the catabolism of cysteine is activated by the action of cystathionine beta-synthase . This suggests that the activity of this compound and its downstream effects can be modulated by the cellular environment.

Biochemical Analysis

Biochemical Properties

L-cystathionine is involved in several biochemical reactions, primarily within the transsulfuration pathway. It is synthesized from L-homocysteine and L-serine by the enzyme cystathionine β-synthase. This reaction requires pyridoxal phosphate as a cofactor. This compound is then cleaved by cystathionine γ-lyase to produce L-cysteine, which is a precursor for glutathione synthesis. The interactions of this compound with these enzymes are crucial for maintaining cellular redox balance and detoxifying harmful substances .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the synthesis of L-cysteine, which is essential for the production of glutathione, a major antioxidant in cells. By contributing to glutathione synthesis, this compound helps protect cells from oxidative stress and maintain cellular homeostasis. Additionally, this compound has been shown to affect the expression of genes involved in the antioxidant response and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with specific enzymes and biomolecules. The binding of this compound to cystathionine γ-lyase facilitates its cleavage into L-cysteine, ammonia, and α-ketobutyrate. This reaction is essential for the production of L-cysteine, which is a precursor for glutathione synthesis. The regulation of these enzymatic reactions is crucial for maintaining cellular redox balance and protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have demonstrated that the presence of this compound can have sustained effects on cellular function, particularly in maintaining redox balance and protecting cells from oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on cellular function and redox balance. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Studies have identified threshold effects, where the benefits of this compound are observed up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in the transsulfuration pathway, which converts L-methionine to L-cysteine. This pathway involves several enzymes, including cystathionine β-synthase and cystathionine γ-lyase. This compound interacts with these enzymes to facilitate the production of L-cysteine, which is essential for glutathione synthesis. The regulation of this pathway is crucial for maintaining cellular redox balance and detoxifying harmful substances .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its availability for biochemical reactions. The distribution of this compound within cells is essential for its role in the transsulfuration pathway and the production of L-cysteine .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells. The subcellular localization of this compound is crucial for its activity and function in the transsulfuration pathway and the production of L-cysteine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cystathionine can be synthesized through the thioalkylation of N-butoxycarbonyl-L-tert-leucine butyl ester, derived from L-cystine, with tert-butoxycarbonyl amino-4-iodobutanoic acid tert-butyl ester, derived from L-aspartic acid. This method involves protecting groups and a single-step deprotection under mild conditions, resulting in high-purity cystathionine .

Industrial Production Methods

Industrial production of cystathionine typically involves fermentation processes. Microorganisms are used to produce cystathionine through the transsulfuration pathway, where homocysteine and serine are converted into cystathionine by the enzyme cystathionine beta-synthase .

Chemical Reactions Analysis

Types of Reactions

Cystathionine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cystathionine is unique in its role as an intermediate in the transsulfuration pathway, bridging the conversion of homocysteine to cysteine. Unlike cysteine and homocysteine, cystathionine is not incorporated into proteins but serves as a crucial metabolic intermediate .

Properties

IUPAC Name

(2S)-2-amino-4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRYLPWNYFXEMH-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20971384
Record name S-(2-Amino-2-carboxyethyl)homocysteine
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Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name Cystathionine
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Record name L-Cystathionine
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Solubility

22 mg/mL
Record name L-Cystathionine
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CAS No.

56-88-2
Record name Cystathionine
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Record name L-Cystathionine
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Record name S-(2-Amino-2-carboxyethyl)homocysteine
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Record name (R)-S-(2-amino-2-carboxyethyl)-L-homocysteine
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Record name CYSTATHIONINE, L-
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Record name L-Cystathionine
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Melting Point

312 °C
Record name L-Cystathionine
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